molecular formula C14H11N3O2S B2709942 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-81-8

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2709942
CAS RN: 896337-81-8
M. Wt: 285.32
InChI Key: GGXCWKUBHYGOMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides, followed by intramolecular cyclization . Further reactions include acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to give amino derivatives .

Scientific Research Applications

Synthetic Pathways and Reactions

Research on this compound and related derivatives primarily revolves around synthetic methodologies and reactions. Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, which include thiazolo[3,2-a]pyrimidines, detailing the methylation, acylation, and condensation reactions to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines Kappe & Roschger, 1989. This foundational work underscores the versatility of these compounds in synthetic organic chemistry.

Chemical Properties and Structural Modifications

The study of structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines by Nagarajaiah and Begum (2014) provides insights into their conformational features. Their work sheds light on how substituents affect intermolecular interactions, which is crucial for designing compounds with desired physical and chemical properties Nagarajaiah & Begum, 2014.

Biological Activities

Although the requirement was to exclude information related to drug use and side effects, it's noteworthy that research has also explored the potential biological activities of thiazolo[3,2-a]pyrimidine derivatives. Studies have investigated their antimicrobial and anti-inflammatory properties, indicating the broad scope of applications in medicinal chemistry and pharmacology. For instance, the synthesis and antimicrobial activity of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides by Gein et al. (2015) highlight the antimicrobial potential of these compounds Gein et al., 2015.

Future Directions

The future directions for “2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could include further exploration of its diverse applications in drug discovery, materials science, and catalysis. Additionally, more research could be conducted to understand its mechanism of action and to explore its potential as a purine antagonist .

properties

IUPAC Name

2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-8-17-13(19)11(7-15-14(17)20-9)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXCWKUBHYGOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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